REACTION_CXSMILES
|
Br[C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[CH2:7]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[CH3:8].Cl.[OH-].[K+]>C(Cl)Cl>[CH2:7]([N:9]1[CH2:14][CH2:13][N:12]([C:2]([CH3:6])([CH3:5])[CH:3]=[O:4])[CH2:11][CH2:10]1)[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
2504 mg
|
Type
|
reactant
|
Smiles
|
BrC(C=O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
TEA
|
Quantity
|
2.31 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at rt for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
WASH
|
Details
|
washed with DCM (50 mL×3)
|
Type
|
WASH
|
Details
|
The organic layers were washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |